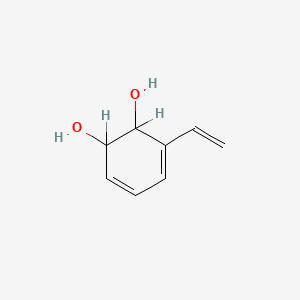

3-Ethenylcyclohexa-3,5-diene-1,2-diol

Description

Contextualization within Cyclohexadiene-cis-diol Chemistry

Cyclohexadiene-cis-diols are a class of compounds produced from the enzymatic dihydroxylation of aromatic precursors. This biocatalytic approach provides access to chiral synthons that are often difficult to prepare using traditional chemical methods. 3-Ethenylcyclohexa-3,5-diene-1,2-diol is a prime example, derived from the microbial oxidation of styrene (B11656). The cis-stereochemistry of the diol functional group is a hallmark of the enzymatic process, typically catalyzed by dioxygenase enzymes.

The presence of the vinyl group in conjugation with the diene system introduces additional reactivity, making it a highly versatile member of the cyclohexadiene-diol family. This extended conjugation influences its participation in various pericyclic reactions, such as Diels-Alder cycloadditions, and provides handles for further chemical modifications.

Significance in Chemoenzymatic Synthesis and Biocatalysis

The synthesis of this compound is a prominent example of chemoenzymatic synthesis, where a biological transformation is a key step in a synthetic sequence. The enzymatic dihydroxylation of styrene is most notably achieved using toluene (B28343) dioxygenase (TDO) from mutant strains of Pseudomonas putida. This biocatalytic step is highly enantioselective, affording the diol in high optical purity.

The use of whole-cell biotransformations with recombinant E. coli expressing TDO has been a successful strategy for the production of this and other cyclohexadiene-cis-diols. The high degree of stereocontrol offered by the enzyme is a major advantage over traditional chemical methods for dihydroxylation, which often require chiral auxiliaries or catalysts and may produce mixtures of stereoisomers.

Below is a data table summarizing the biocatalytic production of this compound from styrene using different biocatalysts.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pseudomonas putida F1 (Toluene Dioxygenase) | Styrene | (+)-(1S,2R)-3-Ethenylcyclohexa-3,5-diene-1,2-diol | >99% | researchgate.net |

| Recombinant E. coli with TDO | Styrene | (+)-(1S,2R)-3-Ethenylcyclohexa-3,5-diene-1,2-diol | High |

Overview of Dienediol Chirons as Synthetic Intermediates

Chirons are chiral building blocks derived from readily available natural products or, as in this case, from biocatalysis. This compound serves as a powerful dienediol chiron in organic synthesis. Its well-defined stereochemistry and multiple functional groups allow for its elaboration into a wide array of complex and biologically active molecules.

The synthetic utility of this chiron is demonstrated in its application to the synthesis of natural products and their analogues. For instance, it has been employed as a precursor in the synthesis of cyclitols, such as conduritols and pinitols, which are of interest for their potential therapeutic properties. The diene functionality can be manipulated through various cycloaddition and oxidation reactions, while the diol can be protected and further functionalized to introduce new stereocenters with high control.

The following table provides examples of synthetic applications of this compound.

| Target Molecule Class | Synthetic Strategy | Key Reactions |

| Conduritols | Diastereoselective epoxidation and subsequent ring-opening | Epoxidation, Nucleophilic opening |

| Inositol Phosphates | Stepwise oxidation and functionalization of the double bonds | Dihydroxylation, Phosphorylation |

| Amino-cyclitols | Conversion of diols to amino groups | Aziridination, Ring-opening with nitrogen nucleophiles |

The strategic application of this compound as a chiron underscores the power of combining biocatalysis with traditional organic synthesis to access complex molecular architectures with high levels of stereocontrol.

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

3-ethenylcyclohexa-3,5-diene-1,2-diol |

InChI |

InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,7-10H,1H2 |

InChI Key |

VQKKVCTZENPFCZ-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=CC(C1O)O |

Canonical SMILES |

C=CC1=CC=CC(C1O)O |

Origin of Product |

United States |

Biocatalytic Production and Biosynthesis of 3 Ethenylcyclohexa 3,5 Diene 1,2 Diol

Enzymatic Dihydroxylation of Aromatic Substrates

The cornerstone of producing 3-ethenylcyclohexa-3,5-diene-1,2-diol is the enzymatic dihydroxylation of aromatic substrates, a reaction catalyzed by a specific class of enzymes in various microorganisms. This process involves the stereospecific addition of two hydroxyl groups to the aromatic ring of styrene (B11656) and its derivatives.

Microbial Transformation of Styrene and Substituted Styrenes

A variety of microorganisms have demonstrated the ability to transform styrene and substituted styrenes into their corresponding cis-dihydrodiols. This biotransformation is a key step in the microbial degradation pathway of these aromatic compounds. The substitution pattern on the styrene molecule can influence the efficiency and regioselectivity of the dihydroxylation reaction.

While comprehensive data on a wide array of substituted styrenes is distributed across numerous studies, the following table summarizes representative examples of microbial transformations of styrene and its derivatives to their corresponding diols.

| Substrate | Microbial Catalyst | Product | Reference |

| Styrene | Pseudomonas putida | This compound | frontiersin.org |

| Substituted Styrenes | Pseudomonas fluorescens ST, Rhodococcus opacus 1CP | Corresponding Phenylacetic Acids (via diol intermediates) | frontiersin.org |

Interactive Data Table: Microbial Transformation of Styrene Derivatives (Note: This is a representative table based on available literature; comprehensive yield data for a wide range of substituted styrenes is not centrally collated in the reviewed sources.)

| Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| Styrene | (S)-Styrene oxide | >99 | >99 |

| Indene | (1S,2R)-Indene oxide | 90 | 97 |

Role of Dioxygenase Enzymes in Arene Dihydroxylation (e.g., Toluene (B28343) Dioxygenase, Biphenyl (B1667301) Dioxygenase)

The key enzymes responsible for the dihydroxylation of aromatic rings are Rieske non-heme iron dioxygenases. Among these, toluene dioxygenase (TDO) and biphenyl dioxygenase (BPDO) are particularly well-studied for their broad substrate specificity, which includes styrene. These multi-component enzyme systems catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus, a mechanism distinct from monooxygenases that typically lead to epoxidation of the styrene side chain. researchgate.net

Toluene Dioxygenase (TDO): TDO, notably from Pseudomonas putida, exhibits a wide substrate range and can hydroxylate a variety of substituted benzenes. nih.gov Its activity on styrene leads to the formation of this compound. The enzyme's active site structure plays a crucial role in determining the stereochemistry of the resulting diol.

Biphenyl Dioxygenase (BPDO): BPDO is another key enzyme in the degradation of aromatic compounds. While its primary substrate is biphenyl, it can also co-metabolize other aromatic hydrocarbons, including styrene. The substrate specificity of BPDO can be altered through protein engineering to enhance its activity towards specific target molecules. The kinetic parameters of BPDO from Comamonas testosteroni B-356 have been studied, revealing an apparent kcat/Km for biphenyl of (1.2 ± 0.1) x 10^6 M⁻¹ s⁻¹. nih.govndsu.edu

The following table provides a general comparison of these two important dioxygenases.

| Enzyme | Typical Substrates | Key Features |

| Toluene Dioxygenase (TDO) | Toluene, substituted benzenes, styrene | Broad substrate range, well-characterized stereoselectivity. |

| Biphenyl Dioxygenase (BPDO) | Biphenyl, polychlorinated biphenyls (PCBs), styrene | Can be engineered for altered substrate specificity. |

Specific Microbial Strains Utilized (e.g., Pseudomonas putida strains)

Several microbial strains have been identified and utilized for the biocatalytic production of this compound and related compounds. Among these, strains of Pseudomonas putida are the most prominent.

Pseudomonas putida : Various strains of P. putida are well-known for their metabolic versatility and robustness in degrading aromatic hydrocarbons. nih.govnih.gov P. putida CA-3, for instance, has a well-characterized styrene degradation pathway. nih.govnih.gov Mutant strains of P. putida, in which the degradation pathway is blocked after the formation of the cis-diol, are particularly useful for the preparative-scale synthesis of these chiral intermediates. Other notable strains include Pseudomonas fluorescens and various Rhodococcus species. frontiersin.org

Metabolic Pathways and Cascade Biotransformations Involving Styrene Derivatives

The biosynthesis of this compound is the initial step in a larger metabolic pathway for the degradation of styrene in many aerobic bacteria. frontiersin.org Understanding this pathway is crucial for harnessing the biocatalytic potential of these microorganisms.

The aerobic degradation of styrene can proceed via two main routes: side-chain oxidation or direct ring cleavage. The formation of this compound is characteristic of the direct ring cleavage pathway. In this pathway, a dioxygenase first hydroxylates the aromatic ring to form the cis-diol. This intermediate is then further metabolized by a dehydrogenase to form the corresponding catechol, which subsequently undergoes ring cleavage.

For biotechnological applications, the goal is often to accumulate the cis-diol. This can be achieved through cascade biotransformations where the initial dihydroxylation of styrene is the desired reaction, and subsequent degradation is minimized or eliminated, often through genetic modification of the microbial catalyst.

Bioprocess Optimization for Enhanced this compound Production

To move from laboratory-scale experiments to viable industrial production, optimization of the bioprocess is essential. This involves fine-tuning various fermentation parameters to maximize the yield, productivity, and titer of the target diol.

Key parameters for optimization include:

Medium Composition: The source and concentration of carbon and nitrogen, as well as the presence of essential minerals and cofactors, can significantly impact cell growth and enzyme activity.

Inducer Concentration: The expression of dioxygenase enzymes is often inducible. The concentration of the inducer (e.g., styrene or a related compound) needs to be carefully controlled to maximize enzyme production without causing substrate toxicity.

pH and Temperature: Maintaining optimal pH and temperature is critical for both microbial growth and enzyme stability and activity.

Dissolved Oxygen: As the dihydroxylation reaction consumes molecular oxygen, ensuring an adequate supply of dissolved oxygen is crucial for high productivity.

Fed-batch Strategies: To overcome substrate toxicity and maintain high cell densities, fed-batch fermentation strategies are often employed. researchgate.netmdpi.commdpi.comresearchgate.net This involves the controlled feeding of the substrate and other nutrients throughout the fermentation process.

While specific optimization data for this compound is not extensively consolidated in the literature, the principles of optimizing microbial fermentations for the production of other diols and aromatic-derived compounds are directly applicable. researchgate.netmdpi.commdpi.comresearchgate.net

Stereochemical Aspects and Absolute Configuration of 3 Ethenylcyclohexa 3,5 Diene 1,2 Diol

Determination of Absolute Stereochemistry of Diol Metabolites

The absolute stereochemistry of cis-dihydrodiol metabolites, such as 3-ethenylcyclohexa-3,5-diene-1,2-diol, which are often conformationally flexible, can be challenging to determine. A powerful method for this is the comparison of experimental and calculated electronic circular dichroism (CD) spectra and optical rotations. nih.gov This chiroptical spectroscopy technique is highly sensitive to the three-dimensional structure of chiral molecules.

The process involves recording the experimental CD spectrum of the diol metabolite. Concurrently, computational methods, such as density functional theory (DFT), are used to calculate the theoretical CD spectra for all possible stereoisomers. By comparing the experimental spectrum with the calculated spectra, the absolute configuration of the metabolite can be assigned with a high degree of confidence. nih.gov This approach has been successfully applied to determine the absolute configurations of a variety of conformationally flexible cis-dihydrodiol metabolites with different substituents. nih.gov

The diene helicity (M or P conformation) of the cyclohexadiene ring is a key stereochemical feature that significantly influences the CD spectrum. psu.edu The presence of substituents on the diene ring affects the conformational preference, which in turn is reflected in the chiroptical properties. psu.eduresearchgate.net For instance, the absolute configurations of cis-dihydrodiols of monosubstituted benzenes are defined by both the R/S configuration at the stereogenic centers and the M/P diene helicity. psu.edu

| Stereoisomer | Calculated Optical Rotation [°] | Calculated Wavelength of Major Cotton Effect [nm] | Calculated Rotational Strength of Major Cotton Effect | Experimental Data |

|---|---|---|---|---|

| (1S,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol | +120.5 | 265 | +45.2 | Optical Rotation: +118.9° Major Cotton Effect: 266 nm (+ sign) |

| (1R,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol | -121.0 | 265 | -44.8 |

Enantiomeric Purity Assessment in Biocatalytic Processes

Biocatalytic processes, often employing dioxygenase enzymes like toluene (B28343) dioxygenase (TDO), are a common method for producing chiral cis-dihydrodiols. nih.govethz.ch The enantiomeric purity, or enantiomeric excess (ee), of the resulting this compound is a critical measure of the stereoselectivity of the biocatalyst. The enantiomeric excess of these diols can be determined using chromatographic techniques, particularly gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

The ability of different dioxygenases to produce cis-dihydrodiols with high enantiomeric purity can vary depending on the substrate and the specific enzyme. researchgate.net For example, while some TDOs are known to produce diols with very high ee values (>98%), others may yield products with lower enantiopurity. psu.edu The enantiomeric excess of cis-dihydrodiol metabolites from 1,4-disubstituted benzene (B151609) substrates has been shown to vary depending on the nature of the substituents. psu.edu

| Substrate | Biocatalyst (Recombinant E. coli expressing) | Product | Enantiomeric Excess (ee) [%] |

|---|---|---|---|

| Styrene (B11656) | Toluene Dioxygenase (TDO) from Pseudomonas putida F1 | (+)-(1S,2S)-3-Ethenylcyclohexa-3,5-diene-1,2-diol | >99 |

| Chlorobenzene | Toluene Dioxygenase (TDO) from Pseudomonas putida UV4 | (+)-(1S,2R)-3-Chlorocyclohexa-3,5-diene-1,2-diol | 98 |

| Toluene | Toluene Dioxygenase (TDO) from Pseudomonas putida F1 | (+)-(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol | >99 |

Control of Stereochemistry in Subsequent Transformations

The well-defined stereochemistry of this compound makes it a valuable chiral starting material for the synthesis of more complex molecules. The existing stereocenters in the diol can effectively control the stereochemical outcome of subsequent chemical transformations. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis.

For instance, the diol functionality can direct the stereoselective epoxidation of one of the double bonds in the cyclohexadiene ring. The hydroxyl groups can coordinate to the epoxidizing agent, delivering it to one face of the double bond, thus leading to the formation of a single diastereomer of the resulting epoxy diol. Similarly, in reactions such as cyclopropanation or Diels-Alder reactions, the stereochemistry of the diol can influence the facial selectivity of the attack on the diene system. The dienes can react with reagents like diphenylketene (B1584428) to form [2+2] and [4+2] cycloadducts, which can then be converted into optically active lactones. rsc.org

| Starting Diol | Reaction | Reagent | Major Product Stereochemistry |

|---|---|---|---|

| (1S,2R)-3-Ethenylcyclohexa-3,5-diene-1,2-diol | Directed Epoxidation | m-CPBA, Ti(O-iPr)4 | Predominantly one diastereomer of the corresponding epoxy diol |

| (1S,2R)-3-Ethenylcyclohexa-3,5-diene-1,2-diol | Diels-Alder Reaction | Maleic anhydride (B1165640) | Endo adduct with high diastereoselectivity |

| (1S,2R)-3-Ethenylcyclohexa-3,5-diene-1,2-diol | Cycloaddition | Diphenylketene | Mixture of [2+2] and [4+2] adducts with defined stereochemistry |

Chemical Reactivity and Synthetic Transformations of 3 Ethenylcyclohexa 3,5 Diene 1,2 Diol

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orglibretexts.org 3-Ethenylcyclohexa-3,5-diene-1,2-diol, with its conjugated diene system, actively participates in such reactions, offering a pathway to complex polycyclic structures.

Protecting the diol functionality of this compound as an acetonide derivative facilitates its use in various synthetic transformations. One notable reaction of this acetonide is its ability to undergo intermolecular stereoselective dimerization. In this process, one molecule of the diol acetonide acts as the diene and another as the dienophile, leading to the formation of a dimeric product with a high degree of stereocontrol. The inherent chirality of the diol acetonide starting material influences the stereochemical outcome of the dimerization, making it a valuable method for asymmetric synthesis.

The reactivity of this compound and its derivatives extends to a wide array of dienophiles. It readily reacts with ethylenic dienophiles, such as maleic anhydride (B1165640) and N-phenylmaleimide, to yield the corresponding bicyclic adducts. psu.edu Acetylenic dienophiles also participate in Diels-Alder reactions with this diene system, affording products containing a cyclohexene (B86901) ring fused to a cyclobutene. Furthermore, hetero-dienophiles, like azo compounds, can be employed to construct heterocyclic frameworks.

The stereochemical course of Diels-Alder reactions involving this compound and its derivatives is of significant interest. The presence of the diol or its protected form introduces facial selectivity, meaning the dienophile can approach the diene from two different faces (syn or anti to the oxygen substituents).

Studies with N-phenylmaleimide as the dienophile have shown that the cycloaddition to cis-cyclohexa-3,5-diene-1,2-diol (B100122) and its derivatives occurs preferentially on the face syn to the oxygen substituents. psu.edu However, the degree of this facial selectivity can be influenced by the nature of the protecting group on the diol. For instance, bicyclic derivatives like the isopropylidenedioxy (acetonide) derivative exhibit lower facial selectivity compared to the parent diol or its diacetate derivative. psu.edu This suggests a complex interplay of steric and electronic factors governing the approach of the dienophile.

Regioselectivity becomes a key consideration when unsymmetrical dienes and dienophiles are used. The substitution pattern on both reactants dictates the orientation of the cycloaddition, leading to the preferential formation of one constitutional isomer over others.

Functional Group Manipulations and Derivatization Strategies

The cis-diol functionality of this compound can be readily protected as an acetonide by reacting it with acetone (B3395972) or a related reagent under acidic conditions. This protection strategy is crucial for preventing unwanted side reactions of the hydroxyl groups during subsequent synthetic steps. The resulting acetonide is generally stable to a range of reaction conditions but can be easily removed (deprotected) under acidic aqueous conditions to regenerate the diol. The acetonide derivative itself is a versatile intermediate, participating in various transformations, including the Diels-Alder reactions discussed previously.

The cyclohexadiene core of this compound and its derivatives can undergo a variety of ring transformations. For instance, the adducts formed from Diels-Alder reactions can be further manipulated to construct more complex polycyclic systems. Additionally, the diene system can be induced to aromatize, leading to the formation of substituted benzene (B151609) derivatives. This can be achieved through oxidation or elimination reactions that result in the formation of a stable aromatic ring.

Interactive Data Table: Reactivity of this compound Derivatives

| Diene Derivative | Dienophile | Adduct Ratio (syn:anti) | Relative Reaction Rate |

| cis-Diol | N-Phenylmaleimide | 94:6 | - |

| Diacetate | N-Phenylmaleimide | 88:12 | Slower than cis-diol |

| Isopropylidenedioxy (Acetonide) | N-Phenylmaleimide | 60:40 | Faster than cis-diol |

Data sourced from studies on the facial selectivity of Diels-Alder reactions. psu.edu

Palladium-Catalyzed Cross-Coupling Reactions of Diol Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the this compound scaffold. Research in this area has particularly focused on derivatives where the diol functionality is protected, allowing for selective reactions on the diene system. These transformations are crucial for the synthesis of complex molecules and for creating diverse molecular architectures from a common chiral precursor.

One of the most significant applications of this methodology is the stereoselective arylation of the cyclohexadiene ring through a Heck-type reaction. chalmers.sechemrxiv.orgacs.org This process allows for the direct formation of a new carbon-carbon bond at one of the double bonds of the diene system. Detailed studies have been conducted on chiral cyclohexadiene scaffolds that are structurally analogous to derivatives of this compound. These substrates are often derived from the microbial oxidation of aromatic compounds, providing an enantiomerically pure starting material. chalmers.seacs.org

The diol group in these substrates is typically protected, for instance as an acetonide, to prevent unwanted side reactions and to influence the stereochemical outcome of the coupling. The reaction involves the coupling of the protected diene with an aryl halide, most commonly an aryl iodide, in the presence of a palladium catalyst and a base. acs.orgchemrxiv.org

Detailed Research Findings

Research has demonstrated that the palladium-catalyzed arylation of these diene systems can proceed with high levels of regio- and diastereoselectivity. acs.orgnih.gov In a key study, a derivative of (+)-(1S,2R)-1-carboxy-cyclohexa-3,5-diene-1,2-diol, where the diol was protected as an acetonide and the carboxyl group was converted to an ester, was subjected to Heck-type arylation conditions. acs.org The reaction with various aryl iodides, using palladium(II) acetate (B1210297) as the catalyst and silver acetate as a reoxidant and base, resulted in the selective formation of the arylated 1,4-diene product. acs.orgchemrxiv.org

A notable feature of this reaction is the transfer of chirality. The stereochemical information present in the protected diol moiety directs the approach of the palladium catalyst and the subsequent migratory insertion, leading to the formation of a new stereocenter with high diastereoselectivity. chalmers.seacs.org This 1,3-chirality transfer is a powerful aspect of the methodology, enabling the creation of complex, three-dimensional structures from planar, achiral starting materials like benzoic acid. chalmers.sechemrxiv.orgnih.gov

The reaction conditions have been optimized to achieve high yields and selectivity. Acetonitrile has been identified as a superior solvent compared to others like tetrahydrofuran (B95107) (THF). chemrxiv.org Silver acetate (AgOAc) has proven to be an effective base and halide scavenger, although its loading can be reduced without compromising reactivity. chemrxiv.org

The scope of the reaction has been explored with a variety of aryl iodides, demonstrating that both electron-rich and electron-poor aromatic groups can be successfully coupled to the diene scaffold. Furthermore, various functional groups on the diene derivative itself, such as esters and amides, are well-tolerated under the reaction conditions. chemrxiv.orgchemrxiv.org

The mechanism of this selective arylation has been investigated through quantum chemical calculations. These studies suggest that the observed high selectivity is a result of a kinetic preference for the arylation at a specific position on the diene, coupled with the reversible carbopalladation at other competing positions. chalmers.sechemrxiv.orgacs.org

The following tables summarize the findings from these palladium-catalyzed arylation reactions on a representative protected diol derivative.

Table 1: Optimization of Palladium-Catalyzed Arylation

| Entry | Catalyst | Base/Additive | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | AgOAc | THF | 30 |

| 2 | Pd(OAc)₂ | AgOAc | Acetonitrile | 60 |

| 3 | Pd(OAc)₂ | Ag₂CO₃ | Acetonitrile | 33 |

| 4 | Pd(OAc)₂ | K₂CO₃ / AgOAc | Acetonitrile | 48 |

| 5 | Pd(OAc)₂ | AgTFA | Acetonitrile | 48 |

| 6 | Pd(OAc)₂ | AgOAc (1.4 equiv) | Acetonitrile | 60 |

| Data sourced from studies on a methyl ester, acetonide-protected derivative of (1S,2R)-1-carboxy-cyclohexa-3,5-diene-1,2-diol with iodobenzene. acs.orgchemrxiv.org |

Table 2: Scope of Aryl Iodide Coupling Partners

| Entry | Aryl Iodide | Product Yield (%) |

| 1 | Iodobenzene | 60 |

| 2 | 4-Iodoanisole | 74 |

| 3 | 4-Iodotoluene | 65 |

| 4 | 4-Iodo-trifluorotoluene | 60 |

| 5 | 4-Iodoacetophenone | 49 |

| 6 | Methyl 4-iodobenzoate | 40 |

| 7 | 1-Iodo-4-nitrobenzene | 30 |

| 8 | 2-Iodothiophene | 55 |

| Reactions performed on a methyl ester, acetonide-protected derivative of (1S,2R)-1-carboxy-cyclohexa-3,5-diene-1,2-diol using Pd(OAc)₂ and AgOAc in acetonitrile. acs.org |

These findings underscore the utility of palladium-catalyzed cross-coupling reactions in the functionalization of this compound derivatives, providing a robust and stereoselective method for the synthesis of complex chiral molecules. chalmers.seacs.org

Applications of 3 Ethenylcyclohexa 3,5 Diene 1,2 Diol As a Chiral Building Block in Organic Synthesis

Utilization in Natural Product Synthesis

The enantiopure nature of 3-ethenylcyclohexa-3,5-diene-1,2-diol, often obtained through biocatalytic oxidation of corresponding aromatic precursors, makes it an attractive starting point for the total synthesis of natural products. The diene moiety is particularly amenable to a variety of transformations, including cycloaddition reactions, which allow for the rapid assembly of complex cyclic frameworks.

A significant application of this compound is in the synthesis of precursors for complex alkaloids, such as morphine. A notable strategy involves a radical cyclization approach to construct the complete morphine skeleton. In this approach, a diene diol derived biocatalytically from β-bromoethylbenzene serves as a key chiral building block, providing the correct stereochemistry for the C-ring of the morphine molecule. researchgate.net

The synthesis of a key tricyclic intermediate for morphine has been achieved in nine steps starting from a derivative of this compound. The synthesis commences with the microbial dihydroxylation of (2-azidoethyl)benzene to produce the corresponding cis-dienediol. researchgate.net This diol is then subjected to a series of transformations to install the necessary functionality for a crucial intramolecular Diels-Alder reaction. The thermal [4+2] cycloaddition of the resulting triene proceeds with high stereoselectivity to afford the desired tricyclic adduct, which contains all five chiral centers of the natural (-)-morphine skeleton. researchgate.net The absolute stereochemistry of the final alcohol product was confirmed by X-ray crystallographic analysis. researchgate.net

Table 1: Key Steps in the Synthesis of a Morphine Precursor

| Step | Reaction | Key Features |

|---|---|---|

| 1 | Biocatalytic Dihydroxylation | Establishes the initial chirality. |

| ... | Functional Group Manipulations | Prepares the molecule for cyclization. |

| Key Step | Intramolecular Diels-Alder | Forms the core tricyclic system with high stereocontrol. |

This synthetic route highlights the utility of this compound in providing the foundational stereochemistry that is carried through to the final complex target molecule.

Preparation of Pseudo-Sugars and Amino Cyclitols

The structural features of this compound make it an ideal precursor for the synthesis of pseudo-sugars and amino cyclitols. These compounds are carbocyclic analogues of sugars and are of significant interest due to their potential as glycosidase inhibitors and therapeutic agents. The diol functionality can be readily manipulated, and the double bonds provide handles for the introduction of additional hydroxyl and amino groups with high stereocontrol.

For instance, the synthesis of conduramine derivatives, which are aminocyclitols, can be envisioned starting from this compound. A potential synthetic route could involve the stereoselective epoxidation of one of the double bonds, followed by regioselective ring-opening with an amine nucleophile. Further functional group transformations could then lead to a variety of conduramine analogues. While specific examples starting from the ethenyl-substituted diol are not prevalent in the literature, the synthesis of various aminocyclitols from similar cyclohexadiene diols is well-established. nih.gov

Construction of Complex Bicyclic and Bridged Ring Systems

The conjugated diene system within this compound is perfectly poised for participation in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.org This [4+2] cycloaddition allows for the rapid formation of complex bicyclic and bridged ring systems with excellent control over stereochemistry. masterorganicchemistry.com

The vinyl group on the diene can influence the regioselectivity of the cycloaddition, and the diol moiety can direct the facial selectivity of the dienophile's approach. By choosing an appropriate dienophile, a wide range of substituted bicyclo[2.2.2]octene derivatives can be synthesized. These bicyclic structures are common motifs in a variety of natural products and biologically active molecules.

Table 2: Representative Diels-Alder Reaction

| Diene | Dienophile | Product |

|---|

The resulting bicyclic adducts, containing multiple functional groups and stereocenters, can then be further elaborated into more complex molecular targets.

Integration into Multi-Step Synthetic Strategies

The versatility of this compound allows for its seamless integration into multi-step synthetic strategies. udel.edu Its multiple functional groups can be selectively addressed in a stepwise manner to build up molecular complexity.

An excellent example of this is the aforementioned synthesis of a morphine precursor. researchgate.net In this multi-step sequence, the diol is first protected, and the diene is modified. The vinyl group is then transformed into a side chain that ultimately participates in the key intramolecular Diels-Alder reaction. Each step is carefully orchestrated to set the stage for the next transformation, demonstrating the strategic importance of this chiral building block in a complex synthesis. The ability to perform a sequence of reactions, such as protection, olefination, and cycloaddition, all starting from this single chiral precursor, underscores its value in modern organic synthesis.

Advanced Characterization Methodologies for 3 Ethenylcyclohexa 3,5 Diene 1,2 Diol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, X-ray Crystallography)

Spectroscopic methods are indispensable for determining the precise three-dimensional arrangement of atoms within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray Crystallography offer detailed insights into the connectivity and stereochemistry of cyclohexadiene-diol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C). In the context of 3-ethenylcyclohexa-3,5-diene-1,2-diol and its analogues, ¹H NMR spectroscopy is particularly useful for determining the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity through techniques like the Nuclear Overhauser Effect (NOE).

| Proton Type | Typical ¹H NMR Chemical Shift (ppm) | Typical Coupling Constants (Hz) | Information Provided |

| Olefinic Protons (C=C-H) | 5.5 - 6.5 | 2-15 | Presence and geometry of double bonds |

| Carbinol Protons (CH-OH) | 3.5 - 4.5 | 3-8 | Position and stereochemistry of hydroxyl groups |

| Allylic Protons | 2.0 - 2.5 | 5-10 | Protons adjacent to the double bond system |

| Hydroxyl Protons (OH) | Variable (depends on solvent and concentration) | N/A | Presence of hydroxyl groups; can be confirmed by D₂O exchange |

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be grown. This technique involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern can be mathematically analyzed to generate a precise map of atomic positions, bond lengths, and bond angles. For complex stereochemical arrangements, such as those found in substituted cyclohexa-3,5-diene-1,2-diols, X-ray crystallography provides unambiguous proof of the relative and absolute configuration of chiral centers. This level of detail is crucial for understanding the biological activity and reaction mechanisms of these compounds.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. These techniques exploit differences in the physical and chemical properties of compounds, such as polarity and affinity for a stationary phase, to achieve separation.

Thin-Layer Chromatography (TLC) is a rapid and simple qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a suitable solvent system (mobile phase). The differing affinities of the components for the stationary and mobile phases result in their separation. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Flash Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds. It operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase (e.g., silica gel). The crude mixture is loaded onto the top of the column, and a solvent or solvent mixture is passed through the column under pressure. The components of the mixture travel down the column at different rates and are collected as separate fractions. This technique is widely used in the synthesis of cyclohexadiene-diol derivatives to isolate the desired product in high purity. rsc.org

| Technique | Principle | Application | Key Parameters |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase. | Reaction monitoring, preliminary purity assessment. | Retention Factor (Rf), choice of solvent system. |

| Flash Column Chromatography | Separation based on differential partitioning between a packed stationary phase in a column and a liquid mobile phase, accelerated by pressure. | Preparative purification of compounds. | Stationary phase (e.g., silica gel), eluent composition, flow rate. |

Future Research Directions and Biotechnological Potential

Development of Novel Chemoenzymatic Synthetic Routes

The primary route to 3-ethenylcyclohexa-3,5-diene-1,2-diol is through the action of Rieske-type non-heme iron dioxygenases on styrene (B11656). nih.govnsf.gov These enzymes, often found in soil bacteria, catalyze the enantioselective dihydroxylation of aromatic compounds. nsf.gov The process typically utilizes whole-cell biocatalysis to ensure the necessary regeneration of cofactors like NADH or NADPH. nih.gov Future research will likely focus on optimizing these existing biocatalytic systems and developing novel chemoenzymatic pathways to enhance yield, purity, and economic viability.

Key areas for development include:

Process Optimization: Fine-tuning fermentation conditions, such as media composition, inducer concentration, and oxygen supply, can significantly improve the productivity of microbial strains expressing the necessary dioxygenases.

Integrated Biocatalytic and Chemical Steps: Combining the enzymatic dihydroxylation step with subsequent chemical transformations in a one-pot or telescoped sequence can streamline the synthesis of more complex molecules. For instance, the direct conversion of the diol to its corresponding catechol, 3-vinylcatechol, can be achieved using chemical catalysts like palladium on carbon (Pd/C) or through enzymatic dehydrogenation. frontiersin.orgresearchgate.net

Exploration of Expanded Substrate Specificity for Dioxygenases

While wild-type dioxygenases can convert styrene to this compound, their substrate range and catalytic efficiency can be limited. nsf.gov Protein engineering offers a powerful tool to overcome these limitations by creating enzyme variants with expanded substrate specificity and improved catalytic properties. nih.govrsc.org Techniques such as rational design, directed evolution, and DNA shuffling have been successfully employed to engineer dioxygenases for enhanced performance. nih.gov

Future research in this area will likely involve:

Rational Mutagenesis: Based on the three-dimensional structures of dioxygenases, specific amino acid residues in the active site can be targeted for mutation to accommodate a wider variety of substituted styrene derivatives. nih.gov For example, altering hydrophobic residues near the active-site iron atom can influence substrate binding and regioselectivity. nih.gov

Directed Evolution: This approach involves generating large libraries of mutant enzymes and screening them for improved activity towards non-native substrates. This has been used to evolve dioxygenases with enhanced capabilities for degrading environmental pollutants and for producing novel chiral synthons. nih.govdigitellinc.com

Hybrid Enzyme Systems: Combining subunits or domains from different dioxygenases can create hybrid enzymes with novel catalytic functions and substrate specificities. nih.gov This approach could lead to the production of a diverse array of diol derivatives from various vinyl-aromatic compounds.

Table 1: Examples of Dioxygenase Engineering Strategies

| Engineering Strategy | Description | Potential Outcome for Styrene Dihydroxylation |

| Rational Design | Site-directed mutagenesis of active site residues based on structural information. nih.gov | Altered regioselectivity, enhanced activity, and acceptance of substituted styrenes. |

| Directed Evolution | Iterative rounds of random mutagenesis and screening for desired traits. nih.gov | Dioxygenases with significantly improved catalytic efficiency and broader substrate scope for various vinyl-aromatic compounds. |

| DNA Shuffling | Recombination of genes from different dioxygenases to create hybrid enzymes. nih.gov | Novel enzymes with unique combinations of properties, potentially leading to the synthesis of previously inaccessible diol structures. |

Design of New Synthetic Methodologies Leveraging the Diol Core Reactivity

The this compound core is a versatile platform for the synthesis of a wide range of complex molecules. bohrium.com Its diene and vicinal diol functionalities allow for a variety of chemical transformations, making it a valuable starting material for target-oriented synthesis. bohrium.com

Future synthetic methodologies are expected to exploit the inherent reactivity of this diol in several ways:

Cycloaddition Reactions: The conjugated diene system can participate in Diels-Alder reactions to construct complex polycyclic frameworks.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can be used to break the double bonds in the ring, leading to the formation of highly functionalized, linear products.

Epoxidation and Ring-Opening: The double bonds can be selectively epoxidized, and subsequent ring-opening reactions can introduce new functional groups with controlled stereochemistry.

Rearrangement Reactions: Acid-catalyzed rearrangements, such as the pinacol (B44631) rearrangement, can be employed to transform the 1,2-diol into ketones, providing access to different carbocyclic skeletons. youtube.com

Derivatization of the Diol: The hydroxyl groups can be protected, activated for nucleophilic substitution, or used to direct further reactions on the ring system.

The conversion of the diol to 3-vinylcatechol opens up another avenue of synthetic possibilities, as catechols are known to be precursors for various polymers and fine chemicals. chemrxiv.orgresearchgate.net

Potential for Derivatization Towards Biologically Active Compounds

The structural motifs present in this compound and its derivatives are found in a variety of biologically active natural products and synthetic compounds. bohrium.comnih.gov This suggests a significant potential for derivatizing this diol to create novel compounds with interesting pharmacological properties.

Research in this direction could explore the synthesis of:

Phenolic Compounds and Flavonoids: The catechol moiety derived from the diol is a common feature in many polyphenolic compounds known for their antioxidant, anti-inflammatory, and other health-promoting effects. tandfonline.comnih.gov

Heterocyclic Scaffolds: The diol and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds, a class of molecules well-represented in pharmaceuticals. mdpi.com For instance, the diene functionality could be used to construct nitrogen- or oxygen-containing rings.

Carbohydrate Mimics: The polyhydroxylated cyclohexane (B81311) ring, which can be accessed from the diol, is a core structure in cyclitols, a class of compounds with diverse biological activities. bohrium.com

The development of efficient synthetic routes to these and other derivatives from this compound could provide access to new chemical entities for biological screening and drug discovery programs.

Q & A

Q. What are the established laboratory-scale synthetic routes for 3-Ethenylcyclohexa-3,5-diene-1,2-diol?

The compound is synthesized via microbial oxidation of aromatic precursors followed by chemical modifications. For example:

- Microbial oxidation of benzene derivatives (e.g., bromobenzene) using enzymes like benzene 1,2-dioxygenase (EC 1.14.12.3) yields enantiopure diols .

- Chemical steps : Hudlicky et al. reported a 35% overall yield starting from bromobenzene, involving microbial oxidation to (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, followed by halogen displacement and functional group transformations . Improved methods achieved 49% yield via optimized protecting group strategies .

| Synthetic Route | Starting Material | Key Catalyst/Enzyme | Yield | Reference |

|---|---|---|---|---|

| Microbial oxidation + 5 steps | Bromobenzene | Benzene dioxygenase | 35% | |

| Optimized halogen displacement | Benzene | Cu catalyst | 49% |

Q. How is the stereochemistry of this compound confirmed?

- X-ray crystallography : Resolves absolute configuration (e.g., (1S,2S)- or (1R,2R)-) .

- NMR spectroscopy : Diastereotopic proton splitting and coupling constants differentiate enantiomers .

- Optical rotation : Matches literature values for enantiopure samples (e.g., [α]D = +52° for (1S,2S)-isomer) .

Advanced Research Questions

Q. How is this diol utilized in the multi-step synthesis of natural product frameworks?

The compound serves as a chiral building block in complex alkaloid syntheses:

- Vindoline framework : (1S,2S)-3-Bromocyclohexa-3,5-diene-1,2-diol was elaborated over 17 steps into vindoline precursors via palladium-catalyzed cross-couplings and reductive N–O bond cleavage .

- Aspidophytine C-ring : Enzymatically derived diols were converted into cyclohexenones through stereoselective oxidations and Ullmann couplings .

| Target Molecule | Key Steps | Catalysts/Reagents | Yield | Reference |

|---|---|---|---|---|

| Vindoline precursor | Reductive N–O cleavage, acetylation | Mo(CO)₆, NaBH₄ | 22% | |

| Aspidophytine C-ring | Pd-catalyzed Ullmann coupling | Pd(PPh₃)₄, CuI | 18% |

Q. What enzymatic systems catalyze the oxidation of aromatic substrates to this diol?

- Benzene 1,2-dioxygenase (EC 1.14.12.3) : Converts benzene to cis-cyclohexa-3,5-diene-1,2-diol using NADH and O₂ .

- Chlorobenzene dioxygenase (EC 1.14.12.26) : Broad substrate specificity for chlorinated aromatics, producing (1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol .

Q. How can diastereoselectivity be optimized in catalytic reactions involving this diol?

Q. How are yield discrepancies resolved between microbial vs. chemical synthesis routes?

Discrepancies arise from:

- Protecting group stability : Acetal protection in microbial routes minimizes side reactions .

- Catalyst efficiency : Aceña et al. improved yields (10% → 35%) using chiral auxiliaries instead of enzymatic steps .

- Workflow troubleshooting : HPLC monitoring identifies intermediates prone to degradation (e.g., epoxide ring-opening) .

Methodological Considerations

- Enzyme assays : Measure NADH consumption at 340 nm to quantify dehydrogenase activity .

- Reaction scale-up : Use flow chemistry for oxygen-sensitive steps (e.g., dioxygenase reactions) .

- Data contradiction analysis : Compare NMR spectra of synthetic intermediates with authentic samples to resolve stereochemical mismatches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.